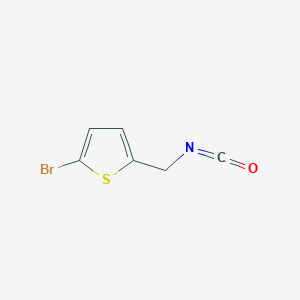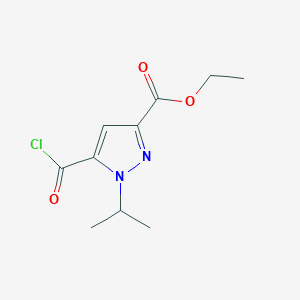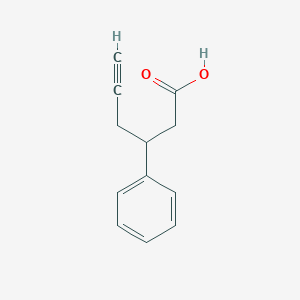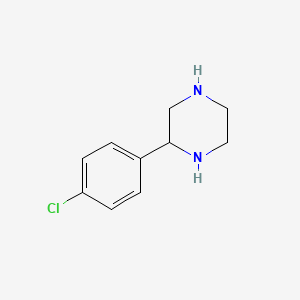
2-Bromo-5-(isocyanatomethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(isocyanatomethyl)thiophene is a chemical compound with the molecular weight of 218.07 . It is a thiophene derivative, which is a class of compounds that have received much attention due to their incorporation in natural products, medicines, functional materials, and photoresponsive dyes .
Synthesis Analysis
The synthesis of thiophene derivatives like this compound often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C6H4BrNOS/c7-6-2-1-5(10-6)3-8-4-9/h1-2H,3H2 . Thiophene is a five-membered ring made up of one sulfur atom, giving it unique electronic, optical, and redox properties due to its small HOMO-LUMO gap and high polarizability of a sulfur atom .Chemical Reactions Analysis
Thiophene derivatives, including this compound, are known to undergo various chemical reactions. For example, 2-Bromothiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
One study detailed the synthesis and reactivity of a highly strained thiophene with two fused four-membered rings, showcasing the use of 2-bromocyclobutanone and sodium sulfide in its preparation. This work highlighted the unusual reactivities due to the large ring strain, including the ability to undergo Diels-Alder reactions and flash vacuum pyrolysis, indicating the olefinic character and potential for creating novel structures from strained thiophene derivatives (Nakayama & Kuroda, 1993).
Medicinal Chemistry
Research on thiophene and its derivatives has underscored their importance in medicinal chemistry due to a wide range of therapeutic properties. These compounds have been identified as effective against numerous conditions such as inflammation, psychosis, arrhythmias, fungal infections, and cancer, among others. This highlights the potential of 2-Bromo-5-(isocyanatomethyl)thiophene derivatives in the development of new pharmaceuticals with broad therapeutic applications (Shah & Verma, 2018).
Material Science
In the field of material science, derivatives of this compound have been utilized in the synthesis of regioregular polythiophenes, demonstrating their significance in the creation of advanced materials with potential applications in organic electronics and solar cells. These studies showcase the utility of thiophene derivatives in enhancing the efficiency and stability of organic photovoltaic devices (Wu, Chen, & Rieke, 1996).
Environmental and Synthetic Applications
Further research has explored the environmental and synthetic applications of thiophene derivatives, including their use as photostabilizers for polyvinyl chloride, indicating the versatility of these compounds in industrial applications. This underscores the potential of this compound and its derivatives in contributing to the development of materials with improved durability and stability under UV exposure (Balakit et al., 2015).
Direcciones Futuras
The future directions for the use of 2-Bromo-5-(isocyanatomethyl)thiophene and other thiophene derivatives are vast, given their wide range of applications in various fields. They are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mecanismo De Acción
Target of Action
Thiophene derivatives are known to interact with various biological targets, depending on their specific functional groups .
Mode of Action
It’s worth noting that thiophene compounds can participate in various chemical reactions due to the presence of the thiophene ring . The bromo and isocyanatomethyl groups may also interact with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways, depending on their specific functional groups .
Result of Action
Thiophene derivatives can have various effects at the molecular and cellular level, depending on their specific functional groups .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-(isocyanatomethyl)thiophene . These factors can include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound is active .
The presence of the thiophene ring and the bromo and isocyanatomethyl functional groups suggest potential for diverse biological interactions .
Propiedades
IUPAC Name |
2-bromo-5-(isocyanatomethyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNOS/c7-6-2-1-5(10-6)3-8-4-9/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPUUUIMOKKFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclohexyl-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2985987.png)
![(1R,5R)-6,6-Difluorobicyclo[3.1.0]hexan-2-one](/img/structure/B2985988.png)

![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2985992.png)
![N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2985996.png)


![N-phenethyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2986001.png)
![4-(4-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2986003.png)
![5-phenyl-5,5a-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2,6(3H,11bH)-dione](/img/structure/B2986004.png)
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide](/img/structure/B2986006.png)


![Bicyclo[4.2.0]octan-7-one](/img/structure/B2986009.png)
